molecular formula C11H8O4 B1657677 8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl- CAS No. 57803-14-2

8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-

Cat. No.: B1657677
CAS No.: 57803-14-2
M. Wt: 204.18 g/mol
InChI Key: XDFAYZOINRRSMW-UHFFFAOYSA-N
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Description

8H-1,3-Dioxolo4,5-gbenzopyran-8-one, 6-methyl- is an organic compound belonging to the class of coumarins and derivatives. These compounds are known for their polycyclic aromatic structure, which includes a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This particular compound is characterized by the presence of a dioxolo ring fused to the benzopyran structure and a methyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-1,3-Dioxolo4,5-gbenzopyran-8-one, 6-methyl- typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process often requires stringent control of temperature, pressure, and pH to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

8H-1,3-Dioxolo4,5-gbenzopyran-8-one, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.

Scientific Research Applications

8H-1,3-Dioxolo4,5-gbenzopyran-8-one, 6-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a useful probe in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 8H-1,3-Dioxolo4,5-gbenzopyran-8-one, 6-methyl- exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The dioxolo ring and benzopyran structure allow for specific interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo4,5-gbenzopyran-8-one
  • 9-Hydroxy-6-(4-hydroxyphenyl)-8H-1,3-dioxolo4,5-gbenzopyran-8-one
  • 8H-1,3-Dioxolo4,5-gbenzopyran-8-one, 7-[4-(β-D-glucopyranosyloxy)phenyl]-9-methoxy-

Uniqueness

8H-1,3-Dioxolo4,5-gbenzopyran-8-one, 6-methyl- is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications.

Properties

IUPAC Name

6-methyl-[1,3]dioxolo[4,5-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-2-8(12)7-3-10-11(14-5-13-10)4-9(7)15-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFAYZOINRRSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC3=C(C=C2O1)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469701
Record name 8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57803-14-2
Record name 8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-
Reactant of Route 2
8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-
Reactant of Route 3
8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-
Reactant of Route 4
8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-
Reactant of Route 5
8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-
Reactant of Route 6
Reactant of Route 6
8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-

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